molecular formula C17H18N6 B15110733 N~2~-cyclopentyl-N~4~-phenylpteridine-2,4-diamine

N~2~-cyclopentyl-N~4~-phenylpteridine-2,4-diamine

Cat. No.: B15110733
M. Wt: 306.4 g/mol
InChI Key: NSQLGUZINZVXQP-UHFFFAOYSA-N
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Description

N²-Cyclopentyl-N⁴-phenylpteridine-2,4-diamine is a pteridine derivative featuring a bicyclic heteroaromatic core with two amine substituents at the 2- and 4-positions. The N² position is substituted with a cyclopentyl group, while the N⁴ position bears a phenyl group.

Properties

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

IUPAC Name

2-N-cyclopentyl-4-N-phenylpteridine-2,4-diamine

InChI

InChI=1S/C17H18N6/c1-2-6-12(7-3-1)20-16-14-15(19-11-10-18-14)22-17(23-16)21-13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H2,19,20,21,22,23)

InChI Key

NSQLGUZINZVXQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclopentyl-N~4~-phenylpteridine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diaminopteridine with cyclopentanone and phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, often using a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclopentyl-N~4~-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pteridine core, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of pteridine N-oxides.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of substituted pteridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-cyclopentyl-N~4~-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N²-cyclopentyl-N⁴-phenylpteridine-2,4-diamine with three analogs from the evidence, focusing on substituents, molecular weight, and key features:

Compound Name (Core Structure) N² Substituent N⁴ Substituent Molecular Formula Molecular Weight Key Features
N²-Cyclopentyl-N⁴-phenylpteridine-2,4-diamine (Pteridine) Cyclopentyl Phenyl C₁₇H₁₈N₆* 318.37* Bulky N² group; unsubstituted phenyl
N²-(2-Phenylethyl)-N⁴-(3-chloro-4-methylphenyl)pteridine-2,4-diamine (Pteridine; ) 2-Phenylethyl 3-Chloro-4-methylphenyl C₂₁H₁₉ClN₆ 390.88 Chloro and methyl enhance lipophilicity
N²-(Tetrahydrofuran-2-ylmethyl)-N⁴-(4-chloro-2-methylphenyl)pteridine-2,4-diamine (Pteridine; ) Tetrahydrofuran-2-ylmethyl 4-Chloro-2-methylphenyl C₁₈H₂₀ClN₅O 381.84† Oxygen-containing N² group
N⁴-(4-Chlorophenyl)-N²-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (Pyrimidine; ) 2-(Piperidin-1-yl)ethyl 4-Chlorophenyl C₁₇H₂₁ClN₆ 356.84 Basic N² group; CNS activity

*Calculated based on pteridine core (C₆H₄N₄) and substituents.
†Calculated using IUPAC atomic masses.

Key Observations:

N² Substituents: The cyclopentyl group in the target compound is rigid and lipophilic, contrasting with the flexible 2-phenylethyl () and oxygen-containing tetrahydrofuran-2-ylmethyl () groups. The latter may improve aqueous solubility .

N⁴ Substituents :

  • The unsubstituted phenyl in the target compound lacks electron-withdrawing groups (e.g., chloro or methyl in –2), which could reduce steric hindrance and electronic effects on binding interactions.
  • Chloro and methyl groups in analogs (–2) increase lipophilicity and may influence target affinity .

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